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Introduction

Amezalpat (TPST-1120) is an investigational, orally administered, small molecule that acts as
a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARa).[1][2][3]
PPARa is a transcription factor that plays a crucial role in the regulation of fatty acid oxidation
(FAO) and inflammation, processes that are often dysregulated in cancerous cells to support
their growth and survival.[1][4] Developed by Tempest Therapeutics, Amezalpat is being
evaluated in clinical trials for the treatment of various advanced solid tumors, most notably
hepatocellular carcinoma (HCC).[2][5][6] This technical guide provides a comprehensive
overview of the available pharmacokinetic data for oral Amezalpat, details of the experimental
protocols used in its clinical evaluation, and a visualization of its mechanistic pathways.

Pharmacokinetic Profile

Limited pharmacokinetic data for Amezalpat is publicly available from the first-in-human Phase
I clinical trial (NCT03829436).[4][7] This study evaluated the safety, tolerability, and
pharmacokinetics of Amezalpat as a monotherapy and in combination with nivolumab in
patients with advanced solid tumors.[4][8]
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While specific quantitative values for key pharmacokinetic parameters such as Cmax
(maximum concentration), Tmax (time to maximum concentration), AUC (area under the
curve), and terminal half-life have not been detailed in the available literature, the Phase | trial
publication confirms that plasma concentrations of TPST-1120 were quantified and subjected to
noncompartmental analysis.[4] The study established a dose of 1200 mg administered daily in
subsequent clinical evaluations.

Table 1: Summary of Amezalpat Oral Pharmacokinetic Parameters

Parameter Value Study Population

. . Patients with advanced
Route of Administration Oral .
solid tumors

Patients with unresectable or

Dosing Regimen (Phase 1b/2 1200 mg dail
g red ( ) g Y metastatic HCC

o ) Noncompartmental analysis Patients with advanced solid
Pharmacokinetic Analysis
performed tumors

| Quantitative Data | Not publicly available | N/A |

Experimental Protocols
Phase | Clinical Trial (NCT03829436) Methodology

The primary source of human pharmacokinetic data for Amezalpat is the Phase |, open-label,
dose-escalation study.[4][8]

Study Design:

» Monotherapy Arm: Patients with advanced solid tumors received escalating oral doses of
Amezalpat.

» Combination Therapy Arm: Patients with specific cancer types received Amezalpat in
combination with the immune checkpoint inhibitor nivolumab.[4]

Pharmacokinetic Sampling and Analysis:
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o Plasma samples were collected from patients to quantify the concentrations of TPST-1120.

« Avalidated tandem mass spectrometry assay was employed for the quantification of plasma
drug levels.

e Pharmacokinetic parameters were determined using noncompartmental analysis of the
observed plasma concentration-time data following the initial dose and at a steady state on
day 8 of treatment.[4]

Below is a workflow diagram illustrating the pharmacokinetic assessment protocol in the Phase
| clinical trial.
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Caption: Experimental workflow for pharmacokinetic analysis of Amezalpat in the Phase |

clinical trial.
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Mechanism of Action and Signaling Pathways

Amezalpat functions as a competitive antagonist of PPARa.[1] In cancer cells, PPARa is often
overexpressed and promotes fatty acid oxidation (FAO), a metabolic pathway that provides
energy and building blocks for rapidly dividing cells. By inhibiting PPARa, Amezalpat is
designed to disrupt tumor cell metabolism.[3] Furthermore, Amezalpat has been shown to
modulate the tumor microenvironment by affecting immune-suppressive cells that are also
dependent on FAO.[6][9]

A key signaling pathway influenced by PPARa is the nuclear factor-kappa B (NF-kB) pathway.
PPARa activation can suppress NF-kB signaling, which has complex roles in inflammation and
cancer. As an antagonist, Amezalpat may reverse this suppression, leading to a more pro-
inflammatory tumor microenvironment that can enhance anti-tumor immune responses.

The following diagram illustrates the proposed mechanism of action of Amezalpat.
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Caption: Proposed mechanism of action of Amezalpat as a PPARa antagonist.

Conclusion

The development of oral Amezalpat as a novel anti-cancer agent targeting PPARa is a
promising strategy. While the currently available pharmacokinetic data from its Phase | clinical
trial is limited in its public detail, the study has established a foundation for its ongoing clinical
evaluation. The experimental protocols for pharmacokinetic assessment followed standard
industry practices. Further publication of detailed pharmacokinetic parameters will be crucial for
a complete understanding of its clinical pharmacology. The mechanism of action, involving the
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dual effects of disrupting tumor metabolism and modulating the tumor immune
microenvironment through PPARa antagonism, provides a strong rationale for its continued
investigation in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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